molecular formula C18H18BrClN2O4S B6089103 1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No. B6089103
M. Wt: 473.8 g/mol
InChI Key: BCASAPADNNQECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPIP and is a piperazine derivative that has been synthesized for its potential use as a drug candidate.

Mechanism of Action

The mechanism of action of BPIP involves its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BPIP has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BPIP has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the potential to improve cognitive function in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BPIP in lab experiments is its potential therapeutic properties, which make it an attractive candidate for drug development. However, one limitation of using BPIP in lab experiments is its potential toxicity, which must be carefully monitored and evaluated.

Future Directions

There are several future directions for the study of BPIP. One potential direction is the further exploration of its potential therapeutic properties for the treatment of cancer and neurological disorders. Additionally, the development of new synthesis methods for BPIP could lead to the production of more potent and effective drug candidates. Finally, the evaluation of the safety and toxicity of BPIP in clinical trials could lead to its eventual approval for use as a therapeutic agent.

Synthesis Methods

The synthesis of BPIP involves the reaction of 4-bromophenol and 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base. This reaction results in the formation of BPIP as a white solid, which can be purified through recrystallization.

Scientific Research Applications

BPIP has been studied extensively for its potential therapeutic properties. Research has shown that BPIP has the ability to inhibit the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer. Additionally, BPIP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O4S/c19-14-1-5-16(6-2-14)26-13-18(23)21-9-11-22(12-10-21)27(24,25)17-7-3-15(20)4-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASAPADNNQECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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